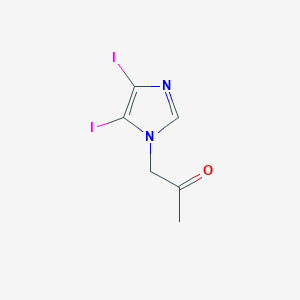

1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one

Description

Properties

IUPAC Name |

1-(4,5-diiodoimidazol-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2O/c1-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPWKKOTTYXPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC(=C1I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260662 | |

| Record name | 1-(4,5-Diiodo-1H-imidazol-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189749-42-5 | |

| Record name | 1-(4,5-Diiodo-1H-imidazol-1-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,5-Diiodo-1H-imidazol-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one typically involves the iodination of an imidazole precursor followed by the introduction of a propan-2-one moiety. One common synthetic route includes:

Iodination: The imidazole ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Alkylation: The iodinated imidazole is then alkylated with a suitable propan-2-one derivative under basic conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4,5-Diiodo-1H-imidazol-1-yl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the iodine atoms.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one has shown promise as a lead compound in the development of:

- Antiviral Agents : Its structure may inhibit viral replication mechanisms.

- Antimicrobial Therapies : The compound exhibits biological activities that can combat bacterial infections.

The presence of iodine is particularly noteworthy as it enhances the compound's biological activity compared to non-halogenated analogs.

Research indicates that this compound interacts with various biological targets, making it a subject of interest for:

- Mechanistic Studies : Understanding how it affects cellular processes.

- Structure-Activity Relationship (SAR) Analyses : Investigating how changes in structure influence biological activity.

Comparison with Related Compounds

The following table summarizes notable compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,5-Diiodoimidazole | Imidazole ring with two iodine substituents | Used in various synthetic pathways |

| 4-Iodoimidazole | Single iodine substitution on imidazole | Less potent than its diiodo counterpart |

| 1-(4-Chlorophenyl)-4,5-diphenylimidazole | Multiple aromatic substitutions | Exhibits different biological activities |

| 2-Methylimidazole | Methyl group on imidazole | Commonly used in biochemical research |

The dual iodine substitution in this compound enhances its reactivity and potential efficacy compared to these related compounds.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antiviral Activity : In vitro studies demonstrated that derivatives of this compound exhibit significant antiviral properties against specific viral strains. The mechanism involves inhibition of viral entry or replication.

- Antimicrobial Efficacy : Research has shown that the compound displays potent antimicrobial activity against a range of pathogens. This has led to investigations into its use as a potential therapeutic agent for treating infections.

- Synthesis and Modification : Various synthetic routes have been developed to produce this compound and its derivatives, allowing for the exploration of structure-function relationships that could lead to more effective drugs.

Mechanism of Action

The mechanism of action of 1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one involves its interaction with biological targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to form halogen bonds, which can stabilize interactions with proteins and other biomolecules. This leads to inhibition or modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Imidazole Derivatives

The electronic and steric properties of imidazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

- Electronic Effects : The diiodo substitution in the target compound increases electron-withdrawing character compared to methoxy or methyl groups in analogs like and . This could enhance reactivity in electrophilic substitution or metal coordination .

- Steric Considerations: The propan-2-one group introduces less steric bulk compared to fused quinoline systems (e.g., ) but more than simple phenyl substituents.

Reactivity and Functionalization

- Halogen Bonding : The diiodo groups in the target compound may facilitate halogen bonding, a feature exploited in crystal engineering (e.g., SHELX-refined structures ).

- Ketone Reactivity : The propan-2-one moiety could undergo nucleophilic additions or serve as a precursor for further functionalization, similar to α-carbonyl esters in .

Biological Activity

Overview

1-(4,5-Diiodo-1H-imidazol-1-yl)propan-2-one is a synthetic compound belonging to the imidazole family, characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula for this compound is C_7H_7I_2N_2O, with a molecular weight of approximately 375.93 g/mol. The structural characteristics of this compound allow it to engage in various chemical reactions, making it a versatile candidate for further research.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of iodine enhances the compound's interaction with microbial targets, potentially disrupting their cellular functions. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting a promising avenue for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound's mechanism of action may involve the induction of apoptosis in cancer cells and interference with cell cycle progression. For instance, related imidazole derivatives have demonstrated the ability to inhibit cancer cell proliferation in assays involving human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) .

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The iodine atoms can participate in halogen bonding interactions with biological macromolecules, enhancing binding affinity to target sites.

- Hydrogen Bonding : The imidazole ring facilitates hydrogen bonding with enzymes and receptors, potentially modulating their activity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to cytotoxic effects on pathogens and cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 4,5-Dichloro-1H-imidazole | Similar imidazole framework | Moderate antimicrobial activity |

| 4,5-Dibromo-1H-imidazole | Similar imidazole framework | Lower anticancer efficacy compared to iodinated variants |

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antimicrobial Activity Study : In a controlled experiment against Staphylococcus aureus and Escherichia coli, the compound exhibited significant growth inhibition at concentrations as low as 50 µg/mL.

- Cytotoxicity Assay : A study evaluating its effects on HeLa cells revealed an IC50 value of approximately 30 µM after 48 hours of exposure, indicating potent cytotoxic effects.

- Mechanistic Insights : Molecular docking studies have demonstrated favorable binding interactions between the compound and key enzymes involved in microbial metabolism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one, and what are their mechanistic considerations?

- Answer : A base-promoted cyclization strategy is frequently employed for imidazole derivatives. For example, amidines and ketones can react under transition-metal-free conditions to form 4,5-dihydro-1H-imidazol-5-ones, with mechanistic insights suggesting nucleophilic attack followed by ring closure . For diiodo-substituted derivatives, iodination of precursor imidazoles using iodine monochloride (ICl) or iodine in the presence of oxidizing agents (e.g., HIO₃) is critical. Reaction conditions (solvent polarity, temperature, and base strength) must be optimized to minimize side reactions like over-iodination or hydrolysis.

- Table 1 : Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Base-promoted cyclization | K₂CO₃, DMF, 80°C | 65–75 | Competing hydrolysis |

| Direct iodination | I₂, HIO₃, AcOH, 60°C | 50–60 | Over-iodination control |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and iodine-induced deshielding effects. Diiodo substitution causes significant downfield shifts for adjacent protons (e.g., H-4 and H-5 in imidazole ring).

- Mass Spectrometry (HRMS) : Confirms molecular weight (M⁺ at m/z 408.84 for C₆H₆I₂N₂O) and isotopic patterns due to iodine.

- X-ray Crystallography : SHELX and OLEX2 are standard tools for solving crystal structures. For example, SHELXL refines anisotropic displacement parameters, while OLEX2 integrates visualization and analysis .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered iodine positions) be resolved during structural determination?

- Answer : Disordered iodine atoms in the imidazole ring require rigorous refinement strategies:

Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model twinning and partition overlapping reflections .

DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to validate iodine positioning .

Multi-Software Cross-Validation : Refine structures in both SHELX and OLEX2, leveraging OLEX2’s real-space validation tools (e.g., electron density maps) to resolve ambiguities .

Q. What computational methods predict the reactivity and stability of this compound in nucleophilic environments?

- Answer :

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The ketone group (propan-2-one) is prone to nucleophilic attack, while iodine atoms stabilize the imidazole ring via inductive effects.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or THF) to assess stability under reaction conditions. Polar solvents stabilize the zwitterionic resonance forms of the imidazole ring .

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Answer : Key factors include:

- Solvent Selection : High-boiling solvents (e.g., DMF or DMSO) improve solubility but may increase side reactions. Switch to acetonitrile for milder conditions.

- Catalyst Screening : Additives like tetrabutylammonium iodide (TBAI) enhance iodination efficiency by stabilizing iodine intermediates .

- Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes thermal decomposition of the diiodo intermediate.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Answer :

- Solvent Effects : Simulate NMR shifts using software like ACD/Labs or Gaussian, accounting for solvent polarity. For example, DMSO-d₆ induces significant shifts in NH protons.

- Dynamic Effects : Consider tautomerism in the imidazole ring (e.g., 1H vs. 3H tautomers) using variable-temperature NMR to detect equilibrium shifts .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.